N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide
Description
N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by the presence of a bromine and fluorine-substituted phenyl group attached to an ethyl chain, which is further connected to a pyrazole ring with a carboxamide group
Properties
IUPAC Name |
N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN3O/c13-9-7-8(1-2-10(9)14)3-5-15-12(18)11-4-6-16-17-11/h1-2,4,6-7H,3,5H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJWZDDLPUEKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)C2=CC=NN2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination and fluorination of a phenyl ring, followed by the attachment of an ethyl chain through a Friedel-Crafts alkylation. The resulting intermediate is then reacted with a pyrazole derivative under amide formation conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carboxamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions. The pyrazole ring can also participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-bromo-4-fluorophenyl)ethyl]-1-(propylsulfonyl)-2-piperidinecarboxamide
- N’-[2-(3-bromo-4-fluorophenyl)ethyl]-N-ethyl-N-methylsulfuric diamide
Uniqueness
N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole carboxamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromine and fluorine atoms enhance its reactivity and binding affinity, while the pyrazole ring provides a versatile scaffold for further modifications.
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